Sulfo Cy5.5-COOH
Description
Significance of Near-Infrared Fluorescent Dyes in Scientific Inquiry
Near-infrared (NIR) fluorescent dyes are a class of small organic molecules that have garnered significant interest in the field of chemical biology and bioimaging. nih.gov Operating in the NIR region of the electromagnetic spectrum, typically between 650 and 900 nm, these dyes offer distinct advantages for scientific investigation. nih.gov One of the primary benefits is the minimal autofluorescence from biological samples at these longer wavelengths. nih.govjacksonimmuno.com Endogenous molecules such as collagen and riboflavin (B1680620) tend to fluoresce in the blue to green spectrum, creating background noise that can interfere with imaging. jacksonimmuno.com By shifting to the NIR window, researchers can achieve a higher signal-to-noise ratio, leading to enhanced sensitivity. nih.govsigmaaldrich.com
Another critical advantage of NIR dyes is their ability to penetrate tissue more deeply. nih.govnih.gov Light scattering is reduced at longer wavelengths, allowing for clearer imaging of structures within living organisms. nih.govjacksonimmuno.com This property is particularly valuable for in vivo imaging studies in small animal models, enabling non-invasive monitoring of biological processes in real-time. nih.govlumiprobe.com The development of NIR fluorescent dyes has been instrumental in advancing optical imaging, providing powerful tools for visualizing molecular events at the cellular and molecular levels. nih.gov
The utility of NIR dyes extends across various applications, including protein and antibody labeling, where they serve as robust markers. sigmaaldrich.comlumiprobe.com Their chemical stability and bright fluorescence make them suitable for a range of bioanalytical studies. sigmaaldrich.comaatbio.com While several classes of NIR dyes exist, including phthalocyanines and squaraine dyes, cyanine (B1664457) dyes are among the most widely used in biomedical research. nih.gov
Overview of Sulfonated Cyanine Dyes in Biological Research
Cyanine dyes are a family of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. lumiprobe.comapexbt.com This structure results in high molar extinction coefficients, contributing to their bright fluorescence. aatbio.comlumiprobe.com Cyanine dyes can be broadly categorized into two groups: non-sulfonated and sulfonated. lumiprobe.comapexbt.com The key distinction lies in the presence of sulfonic acid groups in the latter.
The addition of sulfonate groups significantly enhances the water solubility of cyanine dyes. lumiprobe.comcreative-diagnostics.com This is a crucial property for biological research, as many experiments are conducted in aqueous environments. lumiprobe.comcreative-diagnostics.com Unlike their non-sulfonated counterparts, which often require organic co-solvents like DMSO or DMF for dissolution, sulfonated cyanines are readily soluble in water and buffers. aatbio.comlumiprobe.com This simplifies the labeling process of biomolecules such as proteins, antibodies, and nucleic acids, particularly those sensitive to organic solvents. creative-diagnostics.com
Furthermore, the charged sulfonate groups help to reduce the aggregation of dye molecules and their conjugates. lumiprobe.comapexbt.com Aggregation can quench fluorescence and lead to inaccurate experimental results. creative-diagnostics.com By minimizing this phenomenon, sulfonated cyanine dyes provide more reliable and stable fluorescence signals. Due to these favorable properties, sulfonated cyanines like sulfo-Cy3, sulfo-Cy5, and sulfo-Cy7 are widely employed in various biological applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. apexbt.comcreative-diagnostics.com
Historical Development and Evolution of Cy5.5 Analogues in Fluorescent Probe Design
The development of modern fluorescent dyes for biological applications has a rich history. Early research in the 1970s was limited to a small number of dyes like fluorescein (B123965) and rhodamine. bdbiosciences.com A significant advancement came in the early 1980s with the introduction of phycobiliproteins, such as phycoerythrin (PE) and allophycocyanin (APC). bdbiosciences.com The late 1980s saw the creation of tandem dyes, which utilized the energy transfer properties of molecules like PE to excite other dyes, expanding the available color palette. bdbiosciences.com
The cyanine dyes, including the popular Cy3 and Cy5, were made commercially available as reactive esters in the early 1990s and quickly became widely used for labeling nucleic acids and proteins. apexbt.com These dyes were modifications of Indocyanine Green (ICG), a dye used in medical angiography since the 1970s. lumiprobe.com The nomenclature of the Cy series, such as Cy3, Cy5, and Cy7, indicates the number of carbon atoms in the polymethine chain between the indolenine groups. apexbt.com The addition of a ".5" suffix, as in Cy5.5, denotes a benzo-fused structure, which red-shifts the absorption and emission peaks. apexbt.com
Structure
2D Structure
Properties
IUPAC Name |
4-[(2Z)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-7-sulfobenzo[e]indol-3-yl]butane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H48N2O11S3/c1-42(2)37(44(24-10-6-9-15-39(46)47)35-22-16-29-27-31(58(51,52)53)18-20-33(29)40(35)42)13-7-5-8-14-38-43(3,4)41-34-21-19-32(59(54,55)56)28-30(34)17-23-36(41)45(38)25-11-12-26-57(48,49)50/h5,7-8,13-14,16-23,27-28H,6,9-12,15,24-26H2,1-4H3,(H3-,46,47,48,49,50,51,52,53,54,55,56) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLPFEUVDCEABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)O)CCCCCC(=O)O)C=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)O)CCCCCC(=O)O)/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H48N2O11S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
865.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of Cy5.5 Acid Tri So3
Precursor Synthesis and Indolenine Derivatization for Cy5.5 Acid (tri so3) Scaffolding
The foundation of Cy5.5 acid synthesis lies in the preparation and derivatization of its heterocyclic end groups, most commonly indolenine or related structures. These precursors provide the nitrogen-containing heterocyclic rings that flank the polymethine chain.
The synthesis of cyanine (B1664457) dyes relies on the precise functionalization of heteroaromatic bases to ensure the correct molecular architecture. For indolenine-based cyanine dyes like Cy5.5, the starting materials often undergo N-alkylation to form quaternary ammonium (B1175870) salts, which are essential for the subsequent condensation reactions. While specific regioselective functionalization steps for "Cy5.5 acid (tri so3)" are not extensively detailed in the general literature, the principle of regioselective functionalization is paramount in cyanine dye chemistry to control the position of substituents and ensure the desired electronic and steric properties of the final molecule nih.govsioc-journal.cntsijournals.com. The synthesis of indolium salts, a critical step, involves reactions that must be controlled to yield the correct isomer and avoid side products acs.orgnih.govnih.gov.
The introduction of sulfonate (-SO₃⁻) groups is a key modification strategy to enhance the water solubility of cyanine dyes, a property vital for their application in biological systems. Sulfonated cyanine dyes, such as sulfo-Cy3, sulfo-Cy5, and sulfo-Cy5.5, exhibit significantly improved solubility in aqueous buffers, often eliminating the need for organic co-solvents during labeling procedures lumiprobe.comcreative-diagnostics.comglpbio.com. This enhanced solubility also helps to reduce dye aggregation, which can otherwise lead to fluorescence quenching and reduced assay reliability lumiprobe.comcreative-diagnostics.comglpbio.com.
| Sulfonation Strategy/Reagent | Impact on Water Solubility | Typical Resulting Dyes | Notes |
| Introduction of sulfonate groups (e.g., via butane (B89635) sultone) | Significantly enhanced | Sulfo-Cy3, Sulfo-Cy5, Sulfo-Cy7, Sulfo-Cy5.5 | Facilitates aqueous labeling, reduces aggregation |
| Direct sulfonation of indolenine rings | Enhanced water solubility, reduced aggregation | Sulfoindocyanine dyes | Improves dye-dye interaction prevention |
Polymethine Chain Elongation and Cyclization Strategies in Cy5.5 Acid (tri so3) Synthesis
The characteristic feature of cyanine dyes is the polymethine chain, a conjugated bridge of alternating single and double bonds, which connects two terminal heterocyclic groups. For Cy5.5 dyes, this chain is a pentamethine (five carbon atoms). The length of this chain dictates the dye's absorption and emission wavelengths, with each additional vinylene (-CH=CH-) unit typically causing a bathochromic shift of approximately 100 nm nih.govunito.itresearchgate.net.
| Dye Class | Polymethine Chain Length | Common Heterocyclic Precursors | Common Polymethine Chain Precursors |
| Cyanine Dyes | Pentamethine (Cy5, Cy5.5) | Indolenine, Benzothiazole | Malondialdehyde dianilides, glutaconaldehyde (B1235477) derivatives |
Optimization of Reaction Conditions and Yields for Cy5.5 Acid (tri so3) Production
Achieving high yields and purity in Cy5.5 acid synthesis requires careful optimization of reaction conditions. These conditions include the choice of solvents, catalysts, reaction temperature, and duration.
Typical reaction solvents employed in cyanine dye synthesis include acetic acid, acetonitrile, dimethylformamide (DMF), ethanol, and dichloromethane (B109758) acs.orgnih.govnih.govmdpi.com. Catalysts such as hydrochloric acid (HCl) or sodium acetate (B1210297) (NaOAc) are frequently used to facilitate the condensation and cyclization steps acs.orgnih.govmdpi.com. Reaction temperatures can range from ambient to elevated temperatures, often involving reflux or heating in sealed vessels, typically between 20°C and 150°C nih.govacs.orgacs.orggoogle.com. Reaction times can vary significantly, from minutes under microwave irradiation to several hours or even days for conventional methods acs.orgacs.orgpsu.edu.
Reported yields for the synthesis of various cyanine dyes range from moderate (e.g., 50%) to high (e.g., up to 96%) nih.govrsc.orgresearchgate.net. Optimization efforts often focus on adjusting reactant stoichiometry, catalyst concentration, and reaction temperature to maximize product formation while minimizing side reactions and degradation acs.orgpsu.eduresearchgate.net. For instance, a study optimizing the synthesis of a cyanine dye found that using higher concentrations of HCl (up to 2.5 M) was necessary for efficient reactant consumption and reduced by-product formation researchgate.net.
| Reaction Type/Method | Key Reagents/Precursors | Typical Conditions | Reported Yield Range | Notes |
| Condensation (Classical) | Indolenine quaternary salt + malondialdehyde derivative | Reflux in organic solvent (e.g., EtOH, Acetonitrile), catalyst (e.g., HCl, NaOAc) | 50-90% | Can be time-consuming, may require purification |
| Microwave-Assisted Solvent-Free | Quaternary salt + aldehyde/other precursor | Microwave irradiation, catalyst (e.g., piperidine) | High yields (e.g., 86%) | Faster, greener |
| Solid-Phase Synthesis | Resin-bound precursors | Various solid-phase techniques | Moderate to good yields | Easier purification |
| One-pot synthesis | Various precursors | Single reaction vessel | Variable | Simplifies process |
Advanced Synthetic Approaches for Cy5.5 Acid (tri so3) and Analogues
To enhance efficiency, sustainability, and product quality, advanced synthetic methodologies have been developed for cyanine dyes.
Solvent-free synthesis, often coupled with microwave irradiation, offers significant advantages, including reduced reaction times, cleaner reaction profiles, and simplified product isolation, thereby minimizing chemical waste and environmental impact unito.itpsu.eduresearchgate.netacgpublishing.com. This approach involves reacting precursors directly, often with a catalyst, under microwave heating. For example, the condensation of quaternary salts with indole-3-carbaldehyde has been successfully achieved under solvent-free microwave conditions using piperidine (B6355638) as a catalyst, yielding dimethine cyanine dyes efficiently psu.edu. Solid-phase synthesis techniques, where precursors are attached to a solid support, also provide benefits such as higher yields and easier purification compared to traditional solution-phase methods tsijournals.comunito.it. One-pot synthesis strategies are also employed to streamline the process, reducing the need to isolate intermediates rsc.orggoogle.com.
Compound Name Table
Cy5.5 acid (tri so3)
Cy5.5 acid
Sulfo-Cy5.5
Sulfo-Cy5.5 carboxylic acid
Cy5.5 acid (mono so3)
Indolenine derivatives
Indolium salts
Indolizine derivatives
Malondialdehyde dianilides
Butane sultone
Sulfoindocyanine dyes
Pentamethine cyanine dye
Spectroscopic and Photophysical Characteristics of Cy5.5 Acid Tri So3 : Advanced Studies
Investigation of Absorption and Emission Profiles in Diverse Solvent Environments
The spectroscopic properties of cyanine (B1664457) dyes, including Cy5.5 acid (tri so3), are intrinsically linked to their interaction with the surrounding solvent environment. These interactions can influence the energy levels of the molecule's ground and excited states, leading to shifts in the absorption and emission spectra.
Analysis of Solvatochromic Effects on Cy5.5 Acid (tri so3) Fluorescence
Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—as a function of solvent polarity. fluorofinder.com For fluorescent molecules like cyanine dyes, this effect is particularly pronounced in the emission spectrum if there is a significant difference in the dipole moment between the ground and excited states. fluorofinder.com
In the case of Cy5.5 and similar cyanine dyes, excitation to the first singlet excited state (S₁) often involves a charge transfer-like character, leading to a substantial increase in the molecular dipole moment. fluorofinder.com In polar solvents, the solvent molecules will reorient around the excited dye molecule to stabilize this more polar state. This stabilization lowers the energy of the excited state more than the ground state, resulting in a decrease in the energy gap for fluorescence emission. fluorofinder.comfluorofinder.com
Detailed Mapping of Excitation and Emission Spectra in Aqueous Systems
In aqueous systems, such as phosphate-buffered saline (PBS) which mimics physiological conditions, Cy5.5 acid (tri so3) exhibits strong absorption and emission in the near-infrared (NIR) region. The presence of three sulfonate (SO₃) groups ensures high water solubility and reduces the tendency for aggregation, which can otherwise quench fluorescence. thermofisher.com
Multiple studies and data sheets report highly consistent spectral characteristics for Cy5.5 derivatives in aqueous buffers. The peak absorption (excitation) maximum is typically observed between 675 nm and 684 nm, with a corresponding peak fluorescence emission maximum in the range of 694 nm to 710 nm. thermofisher.comthermofisher.comwikipedia.org This places its emission squarely in the NIR window, which is advantageous for applications requiring deep tissue penetration due to reduced light scattering and lower autofluorescence from biological components.
Quantum Yield Determination and Factors Influencing Fluorescence Efficiency
The fluorescence quantum yield (Φ) is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed. For Cy5.5 acid (tri so3), this value is influenced by its chemical structure and its interaction with the local environment. The quantum yield for Cy5.5 derivatives in aqueous solution is consistently reported to be approximately 0.20 to 0.28. thermofisher.com
Influence of Structural Modifications on Quantum Yields of Cy5.5 Acid (tri so3)
The efficiency of fluorescence in cyanine dyes is highly dependent on their molecular structure. Several key modifications can alter the quantum yield:
Polymethine Chain Length and Rigidity : Cy5.5 is a heptamethine cyanine dye. While extending the polymethine chain can further red-shift the emission, it often leads to decreased fluorescence quantum yields and reduced stability. Conversely, increasing the structural rigidity of the polymethine chain, for instance by incorporating a cyclohexyl ring, can inhibit non-radiative decay pathways like cis-trans photoisomerization, thereby improving the quantum yield.
Sulfonation : The addition of sulfonate groups, as in Cy5.5 acid (tri so3), primarily enhances water solubility. This modification also slightly improves the quantum yield and optical stability by preventing the formation of H-aggregates in aqueous media, which are known to quench fluorescence. thermofisher.com
Heterocyclic End Groups : The nature of the terminal heterocyclic groups (benzo[e]indole in the case of Cy5.5) influences the electronic structure of the dye and, consequently, its photophysical properties, including the quantum yield.
Alkyl Substituents : Studies on various cyanine dyes have shown that altering the length of short-chain alkyl substituents on the indole (B1671886) nitrogens has no significant effect on the fluorescence quantum yield.
Comparative Analysis of Cy5.5 Acid (tri so3) Quantum Yields with Other NIR Fluorophores
Compared to other fluorophores operating in the NIR window, Cy5.5 exhibits a moderate to high quantum yield. Its brightness and photophysical properties make it a robust choice for many applications. Below is a comparative analysis with other commonly used NIR dyes.
Photostability Assessment and Mechanisms of Photodegradation in Cy5.5 Acid (tri so3)
A significant limitation of many organic fluorophores, including heptamethine cyanines like Cy5.5, is their susceptibility to photodegradation or photobleaching. The primary mechanism responsible for this process is photooxidation, which is mediated by reactive oxygen species (ROS).
The photodegradation pathway generally proceeds as follows:
Upon absorption of light, the Cy5.5 molecule transitions to an excited singlet state (¹Dye). While most molecules relax by emitting a photon (fluorescence), a small fraction can undergo intersystem crossing to a longer-lived, highly reactive triplet state (³Dye). thermofisher.com
This triplet-state dye molecule can transfer its energy to molecular oxygen (O₂), which is typically in a ground triplet state. This energy transfer process converts the oxygen into a highly electrophilic and reactive singlet state, known as singlet oxygen (¹O₂). thermofisher.comthermofisher.com
The generated singlet oxygen then attacks the electron-rich polymethine chain of a nearby ground-state Cy5.5 molecule. thermofisher.com This reaction leads to the oxidative cleavage of the conjugated chain, often forming dioxetane intermediates that decompose into non-fluorescent carbonyl compounds.
Recent studies have shown that these initial photooxidation products can undergo subsequent, light-independent bond cleavage and rearrangement events. In a remarkable transformation, this process has been observed to convert Cy5 into Cy3, a dye with a shorter polymethine chain. It is proposed that a similar degradation pathway, involving the excision of a two-methine unit, also occurs with Cy5.5.
Table of Compounds
Impact of N-Substituents (e.g., Sulfonate Groups) on Photostability
The substitution of atoms or functional groups on the nitrogen atoms of the indolenine rings in cyanine dyes significantly influences their photostability. The introduction of sulfonate groups, as in Cy5.5 acid (tri so3), has a pronounced effect.
Sulfonate groups enhance the water solubility of the dye, which can, in turn, reduce aggregation-induced quenching and improve photostability in aqueous environments. nih.govaxispharm.com Research on asymmetric Cy5 dyes has demonstrated that N-substituents like sulfonatobutyl groups can improve photostability compared to N-carboxypentyl groups. lookchem.com This enhancement is partly attributed to the steric hindrance provided by the sulfo-groups, which can prevent the attack of singlet oxygen, a key species in photobleaching pathways. lookchem.com Studies have shown that dyes with N-benzyl and N-sulfo groups exhibit greater photostability in water than those with N-carboxypentyl groups. researchgate.net The photofading constant (k) for an N-carboxybenzyl substituted Cy5 dye was found to be less than 60% of that for an N-sulfonatobutyl substituted dye, highlighting the significant impact of the N-substituent on photostability. lookchem.com
The following table summarizes the photophysical properties of a sulfonated Cy5.5 dye, which serves as a close analog to Cy5.5 acid (tri so3).
| Property | Value | Reference |
| Absorption Maximum (λabs) | ~675 nm | axispharm.com |
| Emission Maximum (λem) | ~694 nm | axispharm.com |
| Stokes Shift | ~19 nm | axispharm.com |
| Extinction Coefficient (ε) | 195,000 cm-1M-1 | broadpharm.com |
Strategies for Enhancing Photostability of Cy5.5 Acid (tri so3) Conjugates
Beyond intrinsic structural modifications, the photostability of Cy5.5 acid (tri so3) conjugates can be significantly enhanced through various strategies. A primary approach involves the covalent attachment or proximal positioning of triplet-state quenchers (TSQs). nih.govspringernature.com These molecules act to depopulate the long-lived triplet state of the fluorophore, which is a major precursor to photobleaching. nih.govspringernature.com
Commonly used TSQs include cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), and Trolox (a water-soluble vitamin E analog). nih.govspringernature.com Direct conjugation of these TSQs to Cy5 has been shown to dramatically increase photostability, often outperforming the addition of millimolar concentrations of the same quenchers in solution. nih.gov For instance, the direct coupling of COT, NBA, or Trolox to Cy5 has been reported to increase the average "on" time (τon) of the dye by 5- to 12-fold under certain conditions. nih.gov
In the absence of an oxygen-scavenging system, which is more representative of a cellular environment, Cy5-TSQ conjugates still exhibit a substantial two- to sevenfold reduction in photobleaching compared to the unconjugated dye. nih.gov This "self-healing" mechanism, where the quencher is in close proximity to the dye, provides a robust method for improving the performance of cyanine dye conjugates in demanding imaging applications. nih.govspringernature.com
The table below presents data on the enhancement of Cy5 photostability through direct conjugation with triplet-state quenchers.
| Conjugate | Average Dwell Time in "On" State (τon) Enhancement (relative to Cy5 alone) |
| Cy5 + 1 mM COT (in solution) | ~5-fold |
| Cy5-COT (direct conjugate) | >10-fold |
| Cy5 + 1 mM NBA (in solution) | ~8-fold |
| Cy5-NBA (direct conjugate) | >15-fold |
| Cy5 + 1 mM Trolox (in solution) | ~12-fold |
| Cy5-Trolox (direct conjugate) | >20-fold |
Note: The exact enhancement factors can vary depending on the experimental conditions.
Excitonic Behavior and Aggregation Phenomena of Cy5.5 Acid (tri so3)
Cyanine dyes, including Cy5.5 acid (tri so3), are known to self-assemble into aggregates, particularly in aqueous solutions and at high concentrations. This aggregation leads to significant changes in their spectroscopic properties due to excitonic coupling between the dye molecules.
Formation and Spectroscopic Signatures of J-Aggregates and H-Aggregates
The aggregation of cyanine dyes can lead to the formation of two primary types of excitonic assemblies: J-aggregates and H-aggregates. pradeepresearch.org
J-aggregates , named after E.E. Jelley, are characterized by a head-to-tail arrangement of the dye molecules. This alignment results in a bathochromic (red) shift of the absorption maximum to a longer wavelength compared to the monomer. J-aggregates often exhibit a very sharp and intense absorption band and can be highly fluorescent. pradeepresearch.orgnih.gov
H-aggregates , named for the hypsochromic shift they induce, are formed by a parallel, face-to-face stacking of the dye molecules. This arrangement leads to a hypsochromic (blue) shift of the absorption maximum to a shorter wavelength. H-aggregates are typically non-fluorescent or weakly fluorescent. pradeepresearch.orgnih.gov
The formation of these aggregates is a dynamic process that can be influenced by various factors. For instance, studies on a phenol-substituted thiacarbocyanine Cy5 dye have shown that in pure water, the dye self-assembles into dimers and H-aggregates. rsc.org However, in the presence of salt (NaCl), the formation of J-aggregates is observed, with the specific type of J-aggregate being dependent on the salt concentration. rsc.org
Concentration-Dependent Stacking in Solution and Conjugates
The extent of aggregation is highly dependent on the concentration of the dye. At low concentrations, cyanine dyes typically exist as monomers. As the concentration increases, the formation of dimers and higher-order aggregates becomes more prevalent. This concentration-dependent stacking can be readily observed through changes in the absorption spectrum. For example, the appearance of a new, blue-shifted peak is a hallmark of H-aggregate formation as the dye concentration is increased. fu-berlin.de
Modulation of Aggregation by Substituent Effects and Environmental Factors
The propensity for aggregation and the type of aggregate formed are influenced by both the intrinsic properties of the dye molecule and the surrounding environment.
Substituent Effects: The presence of bulky substituents or charged groups can modulate aggregation. Sulfonate groups, for instance, can reduce the tendency for aggregation in aqueous media due to electrostatic repulsion and increased hydrophilicity. researchgate.net Conversely, modifications that increase the hydrophobicity of the dye can promote aggregation. nih.govmdpi.com The steric properties of substituents also play a determining role in the orientation and coupling strength of dye dimers. nih.gov
Environmental Factors:
Solvent: The polarity of the solvent has a significant impact on aggregation. In many cases, aggregation is more pronounced in aqueous solutions compared to organic solvents. researchgate.netmdpi.com
Ionic Strength: The presence of salts can influence electrostatic interactions between dye molecules and promote aggregation, as seen in the salt-induced formation of J-aggregates for some Cy5 derivatives. rsc.org
Temperature: Temperature can affect the equilibrium between monomeric and aggregated forms.
pH: The pH of the solution can influence the charge state of the dye and any ionizable substituents, thereby affecting aggregation. Stronger acids have been shown to promote the formation of J-aggregates in some sulfonated cyanine dyes. scispace.com
Fluorescence Lifetime Studies and Time-Resolved Spectroscopy of Cy5.5 Acid (tri so3)
Fluorescence lifetime is a critical photophysical parameter that provides insights into the excited-state dynamics of a fluorophore and its interactions with the local environment. Time-resolved spectroscopy is the technique used to measure these lifetimes, which for cyanine dyes are typically in the nanosecond range. rsc.org
The fluorescence lifetime of Cy5 and its derivatives is sensitive to the rigidity of their environment. rsc.org For example, the lifetime of Cy5-dCTP has been observed to increase from approximately 1.0 ns in aqueous solution to around 2.0 ns when embedded in a more rigid film. rsc.org This is because increased rigidity can restrict non-radiative decay pathways, such as cis-trans isomerization, leading to a longer-lived excited state.
Conjugation to biomolecules can also alter the fluorescence lifetime. For instance, the fluorescence lifetime of Cy5-DNA has been measured to be around 1.8 ns. nih.gov The presence of metallic nanoparticles in close proximity can dramatically shorten the fluorescence lifetime due to energy transfer processes. nih.gov
| Compound/System | Fluorescence Lifetime (τ) | Environment | Reference |
| Cy5-dCTP | ~1.03 ns | Aqueous solution | rsc.org |
| Cy5-dCTP | ~1.23 ns | Dry surface | rsc.org |
| Cy5-dCTP | ~2.0 ns | Embedded in a film | rsc.org |
| Cy5-DNA | ~1.8 ns | Aqueous solution | nih.gov |
| Cy5-DNA-Ag-particle | ~0.35 ns | Aqueous solution | nih.gov |
Table of Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| Cy5.5 acid (tri so3) | 2-[2-[2-Chloro-3-[2-[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benzo[e]indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium, inner salt |
| Cy5 | 1-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[5-[1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3,3-dimethyl-3H-indolium |
| COT | Cyclooctatetraene |
| NBA | 4-Nitrobenzyl alcohol |
| Trolox | 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid |
Conjugation Chemistry and Bioconjugate Development with Cy5.5 Acid Tri So3
Covalent Attachment Strategies for Biomolecules
The presence of a carboxylic acid group on the Cy5.5 acid (tri so3) molecule is the primary enabler for its covalent linkage to biomolecules. This functional group can be readily activated or used in conjunction with other reactive moieties to target specific functional groups on proteins, nucleic acids, and other biological macromolecules.
N-Hydroxysuccinimide (NHS) Ester Chemistry for Amine Labeling
One of the most prevalent methods for labeling biomolecules with fluorescent dyes is through the use of N-hydroxysuccinimide (NHS) esters. The carboxylic acid of Cy5.5 acid (tri so3) can be converted to a more reactive NHS ester. This activated ester readily reacts with primary amino groups (-NH2) found on proteins (e.g., the side chain of lysine (B10760008) residues) and amine-modified oligonucleotides to form stable amide bonds. lumiprobe.cominterchim.fr
The reaction is highly pH-dependent, with an optimal pH range of 8.3-8.5. lumiprobe.comlumiprobe.com At this pH, the amino groups are sufficiently deprotonated and nucleophilic to attack the NHS ester, while the hydrolysis of the NHS ester is minimized. lumiprobe.comlumiprobe.com For biomolecules sensitive to organic solvents, the enhanced water solubility of sulfonated cyanine (B1664457) dyes like Cy5.5 acid (tri so3) is advantageous. vectorlabs.com The general protocol involves dissolving the NHS ester of the dye in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and then adding it to a solution of the biomolecule in a suitable buffer. lumiprobe.cominterchim.fr
| Parameter | Description | Key Considerations | References |
| Reactive Group on Dye | N-Hydroxysuccinimide (NHS) ester | Activated form of the carboxylic acid. | lumiprobe.cominterchim.fr |
| Target Functional Group | Primary Amine (-NH2) | Found on lysine residues in proteins and amine-modified nucleic acids. | lumiprobe.cominterchim.fr |
| Formed Bond | Amide Bond | Stable covalent linkage. | lumiprobe.com |
| Optimal pH | 8.3 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. | lumiprobe.comlumiprobe.com |
| Solvent | Aqueous buffer, may require DMSO or DMF for dye dissolution. | Sulfonated dyes improve aqueous solubility. | lumiprobe.comvectorlabs.com |
Maleimide (B117702) Chemistry for Thiol-Reactive Conjugation
For targeted labeling of sulfhydryl groups (-SH), a maleimide derivative of Cy5.5 can be utilized. vectorlabs.com Thiol groups are present in cysteine residues of proteins and can also be introduced at specific sites in nucleic acids. The maleimide group exhibits high specificity for thiols, reacting under mild conditions (pH 6.5-7.5) to form a stable thioether bond. vectorlabs.com This pH range is advantageous as it is lower than that required for NHS ester reactions and can help to avoid modification of other nucleophilic groups.
If the target protein does not have accessible free thiols, disulfide bonds can be reduced using reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate them. medchemexpress.comaatbio.com It is crucial to remove the reducing agent before introducing the maleimide-functionalized dye to prevent it from reacting with the dye. medchemexpress.comaatbio.com
| Parameter | Description | Key Considerations | References |
| Reactive Group on Dye | Maleimide | Highly reactive towards sulfhydryl groups. | vectorlabs.combroadpharm.com |
| Target Functional Group | Thiol/Sulfhydryl (-SH) | Found on cysteine residues in proteins. | vectorlabs.combroadpharm.com |
| Formed Bond | Thioether Bond | Stable covalent linkage. | vectorlabs.com |
| Optimal pH | 6.5 - 7.5 | Minimizes side reactions with other nucleophiles like amines. | vectorlabs.com |
| Pre-treatment | Reduction of disulfides (optional) | DTT or TCEP can be used to generate free thiols. | medchemexpress.comaatbio.com |
Carboxylic Acid Functionalization for Amine and Hydroxyl Coupling
The intrinsic carboxylic acid group of Cy5.5 acid (tri so3) can be directly coupled to primary amines and hydroxyl groups using carbodiimide (B86325) chemistry. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) activate the carboxyl group to form a reactive O-acylisourea intermediate. This intermediate can then react with a nucleophile, such as a primary amine, to form an amide bond. The efficiency of this reaction can be enhanced by the addition of N-hydroxysuccinimide (NHS) or sulfo-NHS, which converts the O-acylisourea into a more stable, amine-reactive NHS ester. This two-step, one-pot reaction is a common strategy for conjugating molecules that possess carboxylic acids to proteins or other amine-containing biomolecules.
Site-Specific Versus Random Labeling Strategies for Cy5.5 Acid (tri so3)
The covalent attachment of Cy5.5 acid (tri so3) to a biomolecule, such as an antibody or peptide, can be achieved through two primary strategies: random or site-specific labeling. The choice of strategy has profound implications for the homogeneity, stability, and functional integrity of the resulting bioconjugate.
Random Labeling: This traditional approach typically targets highly abundant and accessible functional groups on the biomolecule. For proteins, the most common targets are the primary amines of lysine residues and the N-terminus. Cy5.5 acid (tri so3) is first activated to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with these amine groups to form stable amide bonds.
Advantages: The primary advantage of random labeling is its simplicity and the use of readily available reagents.
Disadvantages: This method results in a heterogeneous mixture of conjugates with varying numbers of dye molecules attached at different positions. This heterogeneity can lead to several drawbacks:
Functional Impairment: If labeling occurs within or near the antigen-binding site of an antibody, it can hinder its binding affinity and specificity.
Batch-to-Batch Variability: The lack of control over the labeling process can result in significant variations between different batches of conjugates, impacting experimental reproducibility.
Aggregation: High local concentrations of the hydrophobic cyanine dye on the protein surface can lead to aggregation.
Site-Specific Labeling: To overcome the limitations of random labeling, site-specific conjugation methods have been developed to attach Cy5.5 acid (tri so3) to a predetermined location on the biomolecule. This approach ensures the production of a homogeneous and well-defined bioconjugate.
Methods for Site-Specific Labeling:
Engineered Cysteines: Introduction of a cysteine residue at a specific site in the protein's sequence allows for targeted conjugation using maleimide-activated Cy5.5 acid (tri so3). The thiol group of cysteine is highly reactive towards the maleimide, forming a stable thioether bond. This is a widely used strategy for creating site-specific antibody-dye conjugates. snmjournals.orgmdpi.com
Enzymatic Labeling: Enzymes such as transglutaminases can be used to create a covalent bond between a specific glutamine residue and an amine-modified Cy5.5 acid (tri so3). mdpi.com
Glycan Engineering: The carbohydrate moieties on glycoproteins, such as antibodies, can be enzymatically modified to introduce reactive groups for dye conjugation, directing the label away from the antigen-binding sites. mdpi.comnih.gov
Advantages:
Homogeneity: Produces a single, well-defined product with a precise dye-to-biomolecule ratio.
Preservation of Function: By directing the dye away from critical binding domains, the biological activity of the biomolecule is preserved. nih.gov
Improved In Vivo Performance: Studies have shown that site-specifically labeled antibodies can exhibit higher tumor uptake and plasma stability compared to their randomly labeled counterparts. nih.gov
| Parameter | Random Labeling (e.g., Lysine-NHS ester) | Site-Specific Labeling (e.g., Engineered Cysteine-Maleimide) |
| Homogeneity | Heterogeneous mixture of conjugates | Homogeneous, well-defined conjugate |
| Dye-to-Biomolecule Ratio | Variable (statistical distribution) | Precise and controlled |
| Impact on Function | Potential for inactivation or reduced affinity | Minimal impact on biological activity |
| Reproducibility | Lower batch-to-batch consistency | High reproducibility |
| In Vivo Stability | Can be lower due to heterogeneity | Generally higher |
| Complexity | Relatively simple | More complex, may require protein engineering |
Influence of Conjugation Ratio on Optical Properties and Probe Performance
The optimal DOL is dependent on the specific biomolecule and the intended application. For instance, for some antibodies labeled with Cy5.5, a DOL of 2-4 has been found to be optimal.
| Degree of Labeling (DOL) | Relative Quantum Yield (%) | Observed Effects |
| 1 | 100 | Monomeric dye, no significant quenching |
| 2 | 95 | Minor quenching may begin to occur |
| 4 | 70 | Moderate quenching due to dye-dye interactions |
| 8 | 40 | Significant quenching, potential for aggregation |
| 12 | 20 | Severe quenching, high likelihood of aggregation and reduced solubility |
Note: The values in this table are illustrative and can vary depending on the specific biomolecule, conjugation site, and buffer conditions.
The formation of H-aggregates can be observed in the absorbance spectrum of the conjugate as a shoulder peak at a shorter wavelength than the main absorbance maximum of the monomeric dye. nih.gov Careful optimization of the labeling reaction conditions, such as the molar ratio of dye to protein, is necessary to achieve the desired DOL and maximize the performance of the bioconjugate.
Purification and Characterization of Cy5.5 Acid (tri so3) Bioconjugates
After the conjugation reaction, it is essential to purify the bioconjugate to remove any unreacted dye and other reagents. The purified conjugate must then be thoroughly characterized to determine its concentration, DOL, and functional integrity.
Purification Methods:
Size Exclusion Chromatography (SEC): This is a common method for separating the larger bioconjugate from the smaller, unreacted dye molecules. Gel filtration columns, such as Sephadex G-25, are frequently used for this purpose. researchgate.net
High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can provide higher resolution purification and can also be used for analytical characterization of the conjugate's purity. nih.govnsf.gov
Affinity Chromatography: This method can be used to specifically isolate the labeled biomolecule, for example, by using Protein A or Protein G chromatography for antibodies. abcam.comnih.gov
Characterization Techniques:
Research Methodologies and Pre Clinical Applications of Cy5.5 Acid Tri So3
Pre-clinical In Vivo Optical Imaging with Cy5.5 Acid (tri so3)
Deep Tissue Imaging Capabilities and Optimization
The inherent spectral characteristics of Cy5.5, falling within the near-infrared window, are fundamental to its utility in deep tissue imaging axispharm.comlifetein.com. This allows for the visualization of biological processes occurring at greater depths within living organisms, a significant advantage over fluorophores emitting in the visible light range, which are more susceptible to scattering and absorption by endogenous chromophores creative-diagnostics.comlifetein.com.
Optimization strategies for Cy5.5-based probes often involve advanced formulation techniques to enhance delivery, signal intensity, and specificity. For instance, research has demonstrated the successful encapsulation of Cy5.5 derivatives into liposomes using an active loading method rsc.org. This approach, employing ammonium (B1175870) sucrose (B13894) octasulfate (ASO) as a trapping agent, achieved nearly 100% encapsulation efficiency for Cy5.5 dyes. Critically, this method resulted in deep fluorescence self-quenching within the liposomes, which, upon liposome (B1194612) rupture, led to a substantial 60–100-fold fluorescence enhancement rsc.org. Such optimized formulations are crucial for maximizing the signal-to-noise ratio in deep tissue imaging applications.
Specific Probe Design for Tumor Vasculature and Prostate-Specific Membrane Antigen (PSMA) Targeting in Rodent Models
Cy5.5 acid (tri SO3) and its conjugates have been instrumental in designing targeted probes for specific biological markers and structures in pre-clinical rodent models.
Tumor Vasculature Targeting: Probes designed to target tumor vasculature have leveraged Cy5.5 for optical imaging. For example, a peptide-based probe, Cy5.5-GX1, identified through phage display technology as a ligand for tumor vasculature endothelium, was evaluated in a subcutaneous U87MG glioblastoma xenograft model in mice nih.gov. In vivo optical imaging revealed rapid targeting of U87MG tumors by the Cy5.5-GX1 probe as early as 0.5 hours post-injection (p.i.), with high tumor-to-background contrast achieved by 4 hours p.i. nih.gov. The specificity of this probe was further confirmed by blocking studies, demonstrating its potential for non-invasive imaging of tumor angiogenesis nih.gov.
Prostate-Specific Membrane Antigen (PSMA) Targeting: The development of hybrid tracers incorporating cyanine (B1664457) dyes, including Cy5.5 or closely related Cy5, for targeting Prostate-Specific Membrane Antigen (PSMA) has shown significant promise uclan.ac.ukresearchgate.netsnmjournals.orgnih.gov. PSMA is a well-established biomarker for prostate cancer. Studies have synthesized hybrid tracers by conjugating PSMA-inhibiting moieties, such as the glutamic acid-urea-lysine (EuK) scaffold, with cyanine dyes and chelators for radiolabeling uclan.ac.ukresearchgate.netsnmjournals.orgnih.govuniversiteitleiden.nlnih.gov. For instance, the tracer 99mTc-EuK-(SO3)Cy5-mas3, which incorporates a sulfonated Cy5 backbone, exhibited high affinity for PSMA, with a half-maximal inhibitory concentration (IC50) of 19.2 ± 5.8 nM researchgate.netnih.gov. This affinity is comparable to clinically used tracers researchgate.netnih.gov. The inclusion of a sulfonate group on the cyanine backbone was found to positively influence PSMA affinity researchgate.netnih.govnih.gov. Another study utilized a Cy5.5-PSMA inhibitor conjugate, demonstrating successful labeling of PSMA-positive prostate cancer cells and potential for in vivo optical imaging of prostate tumors uclan.ac.uk.
Evaluation of Probe Distribution and Uptake in Target Tissues In Vivo
The biodistribution and tissue uptake of Cy5.5-based probes are critical for assessing their efficacy and specificity in pre-clinical models.
Free Cy5.5 dye administered intravenously to mice showed rapid elimination from most organs within 0.5 to 24 hours post-injection. However, fluorescence intensity was notably strong in the liver, lung, kidney, and stomach during the initial 24-hour period nih.gov. When Cy5.5 was conjugated to thermally cross-linked superparamagnetic iron oxide nanoparticles (TCL-SPIONs), the distribution profile changed significantly, with fluorescence density maintained in the liver and spleen for up to 28 days, suggesting potential for sustained delivery applications nih.gov.
For targeted probes, quantitative analysis of in vivo distribution is essential. The Cy5.5-GX1 peptide probe demonstrated high tumor-to-muscle ratios of 15.21 ± 0.84 at 24 hours p.i. in xenograft models, confirming specific accumulation in tumor tissue nih.gov. In PSMA-targeted hybrid tracers, such as 99mTc-EuK-(SO3)Cy5-mas3, remarkable tumor-to-muscle ratios of 5,157.50 ± 949.17 and tumor-to-prostate ratios of 154.73 ± 28.48 were reported, indicating excellent selective uptake in PSMA-positive tumors nih.govnih.gov. Other RGD-based hybrid tracers incorporating Cy5 dyes showed tumor uptakes of approximately 2.9-3.5% injected dose per gram (% ID/g) with tumor-to-muscle ratios around 4.8-5.1, underscoring the impact of the dye backbone and targeting moiety on biodistribution acs.orgresearchgate.net.
Development of Hybrid Tracers Incorporating Cy5.5 Acid (tri SO3) for Multimodal Imaging
The integration of Cy5.5 acid (tri SO3) or related cyanine dyes into hybrid tracers represents a significant advancement in multimodal imaging, combining optical fluorescence with other imaging modalities.
One approach involves developing dual-modality contrast agents. For instance, Cy5.5-conjugated nanobubbles were engineered using a biocompatible chitosan-vitamin C lipid system for simultaneous ultrasound and fluorescence imaging nih.gov. In vivo studies in a mouse tumor model demonstrated tumor-selective imaging, with enhanced ultrasound signals and persistent Cy5.5 fluorescence observed at the tumor site for over 24 hours post-intravenous injection, while minimal fluorescence was detected in the liver nih.gov.
Furthermore, hybrid tracers combining fluorescent labels like Cy5/Cy5.5 with radioactive isotopes and specific targeting vectors are being actively investigated for combined SPECT and fluorescence imaging snmjournals.orgnih.govuniversiteitleiden.nlnih.govacs.orgresearchgate.netacs.orgresearchgate.net. These tracers are designed to leverage the targeting capabilities of peptides or small molecules with the complementary information provided by different imaging techniques. For example, RGD-based hybrid tracers incorporating Cy5 dyes with chelators for 111In labeling were synthesized using click chemistry, enabling both fluorescence and SPECT imaging of tumors acs.orgresearchgate.netacs.orgresearchgate.net. While some of these hybrid tracers demonstrated high affinity and tumor targeting, their performance, including tumor-to-muscle ratios, could be influenced by the specific dye modifications and conjugation strategies acs.orgresearchgate.netresearchgate.net. The development of these sophisticated hybrid tracers highlights the versatility of the cyanine dye framework, including sulfonated variants like Cy5.5 acid (tri SO3), in creating next-generation imaging agents for comprehensive pre-clinical evaluation.
Molecular Interactions of Cy5.5 Acid Tri So3 in Biological Systems
Fluorophore-Membrane Interactions and Their Impact on Imaging
The partitioning of fluorescent dyes into lipid bilayers is a critical factor in their utility for cell membrane imaging and studying membrane dynamics. Cy5.5 acid (tri so3), like other cyanine (B1664457) dyes, engages with lipid bilayers through a combination of electrostatic and hydrophobic forces.
Role of Hydrophobic and Electrostatic Interactions in Membrane Partitioning
The interaction of Cy5.5 acid (tri so3) with lipid bilayers is a multi-step process driven by both electrostatic attraction and hydrophobic effects. The negatively charged sulfonate groups (SO₃⁻) on the dye are attracted to the polar headgroups of phospholipids, such as phosphatidylcholine (PC) or phosphatidylserine (B164497) (PS) nih.govnih.gov. This initial electrostatic interaction facilitates the dye's association with the membrane surface. Subsequently, the hydrophobic portions of the dye molecule, including the cyanine chromophore and linker moieties, can insert into the hydrophobic core of the lipid bilayer, leading to more stable partitioning nih.govnih.gov.
Table 1: Influence of Membrane Charge on Cy5 Partitioning
| Membrane Composition | Dye Partitioning Barrier | Relative Binding Stability | Reference |
| Zwitterionic (e.g., POPC, POPE) | Lower | Less Stable | nih.gov |
| Negatively Charged (e.g., 1:1 PS:PC) | Higher | More Stable | nih.gov |
Dye-Protein Interactions and Serum Protein Binding Affinity
Cyanine dyes, including Cy5.5 acid (tri so3), are known to interact with serum proteins, most notably Human Serum Albumin (HSA). This interaction plays a significant role in the dye's pharmacokinetic profile.
Impact of Sulfonation on Serum Binding Characteristics
The sulfonate groups on Cy5.5 acid (tri so3) significantly modulate its interaction with serum proteins. Generally, increasing the number of sulfonate groups enhances the dye's hydrophilicity and can reduce its affinity for serum proteins due to electrostatic repulsion between the negatively charged sulfonate groups and the protein surface nih.gov. For example, a dye with fewer sulfonate groups is typically more hydrophobic and exhibits a higher binding constant to bovine serum albumin (BSA) than a similarly structured dye with more sulfonate groups nih.gov.
Table 2: Influence of Sulfonation on Dye-Protein Binding Affinity
| Dye Example | Sulfonation Level | Hydrophobicity | BSA Binding Constant (Relative) | Fluorescence Change Upon HSA Binding | Reference |
| DY-675 | Lower | Higher | 18x higher than DY-678 | Not specified | nih.gov |
| DY-678 | Higher | Lower | Lower | Not specified | nih.gov |
| Sulfonated Pentamethine Cyanine Dye | Present | Moderate | Not specified | ~210-fold increase (0.2% to 42%) | fau.eu |
Interactions with Nucleic Acids: Binding Modes and Exciton (B1674681) Dynamics in DNA Duplexes
Cyanine dyes are widely used for labeling and detecting nucleic acids due to their ability to form fluorescent complexes. Cy5.5 acid (tri so3) interacts with DNA through various mechanisms, and its sulfonated nature influences these interactions.
Binding Modes
Cyanine dyes can bind to DNA via several modes, including intercalation (insertion between base pairs), groove binding (fitting into the minor or major groove), and external electrostatic association with the DNA's phosphate (B84403) backbone researchgate.netchalmers.seresearchgate.netescholarship.orgthermofisher.com. The presence of sulfonate groups on Cy5.5 acid (tri so3) leads to a reduced interaction with nucleic acids compared to non-sulfonated analogs. This is primarily due to the electrostatic repulsion between the dye's negative sulfonate charges and the DNA's negative phosphate backbone researchgate.netmdpi.com. Furthermore, the methyl groups at the 3-position of the indole (B1671886) fragments in Cy5.5 can sterically hinder direct intercalation or placement within the DNA minor groove mdpi.com. Despite these reduced interactions, cyanine dyes typically exhibit a significant increase in fluorescence intensity upon binding to nucleic acids, a phenomenon attributed to the DNA restricting the dye's photoisomerization chalmers.seresearchgate.netthermofisher.com.
Exciton Dynamics in DNA Duplexes
When cyanine dyes like Cy5.5 are precisely positioned on DNA scaffolds, such as duplexes or Holliday junctions, they can form ordered aggregates. These aggregates can exhibit strong excitonic coupling, leading to the formation of J-aggregates (characterized by red-shifted absorption) or H-aggregates (characterized by blue-shifted absorption) researchgate.netacs.orgosti.gov. The DNA acts as a template, controlling the spatial arrangement and orientation of the dye molecules, which in turn influences the exciton delocalization and dynamics acs.orgosti.govnih.gov.
Studies on Cy5 aggregates templated by DNA have revealed that the excited-state dynamics are often dominated by nonradiative decay pathways, such as internal conversion. This results in significantly shorter singlet exciton lifetimes (on the order of tens of picoseconds) for the aggregates compared to individual dye monomers (nanoseconds) osti.gov. Given its structural similarity to Cy5, Cy5.5 acid (tri so3) is expected to exhibit comparable aggregation behavior and exciton dynamics when templated by DNA, with potential variations in coupling strength due to its slightly larger molecular size researchgate.net.
Table 3: Exciton Dynamics in DNA-Templated Cy5 Aggregates
| Aggregate Type | DNA Template | Exciton Lifetime | Monomer Lifetime | Dominant Decay Pathway | Reference |
| J-like Dimer | DNA Duplex | Tens of ps | Nanoseconds | Nonradiative decay | osti.gov |
| H-like Tetramer | DNA Holliday Junction | Tens of ps | Nanoseconds | Nonradiative decay | osti.gov |
Table 4: General Properties of Cyanine Dyes and Their Interactions
| Property/Interaction Type | Cy5.5 Acid (tri so3) Characteristics | Interaction Mode/Effect | Key Influencing Factors | References |
| Membrane Partitioning | Hydrophilic (sulfonates), Hydrophobic (core) | Electrostatic attraction to headgroups, hydrophobic insertion into tail core | Membrane charge, dye hydrophobicity | nih.govnih.govscience.gov |
| Membrane-Protein Dynamics | Covalently attached to proteins | Alters protein structure and dynamics | Dye position, dye-protein interactions | nih.govnih.gov |
| Serum Albumin Binding | High affinity for HSA/BSA | Influences pharmacokinetics, circulation time | Sulfonation level, hydrophobicity, specific binding sites | snmjournals.orgresearchgate.netnih.govnih.govfrontiersin.orgnih.govresearchgate.net |
| Nucleic Acid Binding | Sulfonated, potential steric hindrance from methyl groups | Reduced interaction due to electrostatic repulsion, potential groove binding/external association | Sulfonation, methyl groups | researchgate.netchalmers.seresearchgate.netescholarship.orgmdpi.com |
| DNA-Templated Aggregation | Forms aggregates (J/H-like) on DNA scaffolds | Exciton coupling, delocalization, altered excited-state dynamics | DNA structure, dye proximity and orientation | researchgate.netacs.orgosti.govnih.govnih.gov |
Compound List
Cy5.5 acid (tri so3)
Cy5.5
Cy5
Cy3
Indocyanine Green (ICG)
DY-675
DY-676
DY-677
DY-678
Alexa Fluor 647
Thiazole Orange (TO)
Oxazine 750
SYBR Green I
Ethidium Bromide (EtBr)
Propidium Iodide (PI)
Ethidium Homodimer-1 (EthD-1)
Acridine Orange
Human Serum Albumin (HSA)
Bovine Serum Albumin (BSA)
Equine Serum Albumin (ESA)
Phosphatidylcholine (PC)
Phosphatidylethanolamine (PE)
Phosphatidylserine (PS)
Structure Activity Relationship Sar Studies of Cy5.5 Acid Tri So3
Influence of Sulfonate Groups on Optical and Biological Performance
The incorporation of sulfonate (SO₃⁻) groups into the structure of cyanine (B1664457) dyes, including Cy5.5 acid, profoundly impacts their physicochemical and photophysical characteristics. These anionic groups play a pivotal role in enhancing water solubility, modulating aggregation tendencies, influencing fluorescence brightness and photostability, and altering lipophilicity and serum binding.
Impact on Water Solubility and Reduced Aggregation
Sulfonate groups are instrumental in conferring high water solubility to Cy5.5 acid derivatives. These polar functionalities facilitate dissolution in aqueous media, a critical advantage for biological applications where organic co-solvents are often undesirable researchgate.netglpbio.comcreative-diagnostics.comnih.govnih.gov. Unlike their non-sulfonated counterparts, which may exhibit limited aqueous solubility, sulfonated cyanines readily disperse in water, simplifying labeling procedures and ensuring consistent performance in biological buffers glpbio.comcreative-diagnostics.com. This enhanced solubility is intrinsically linked to a reduced tendency for dye aggregation researchgate.netglpbio.comcreative-diagnostics.comnih.gov. Dye aggregation can lead to fluorescence quenching and altered spectral properties, thereby compromising experimental accuracy and reliability creative-diagnostics.com. Computational studies employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) further support this, indicating that the presence of electron-withdrawing substituents like sulfonates increases negative solvation energies, correlating with improved water solubility mdpi.comnih.govresearchgate.net. While beneficial for solubility, it is noted that sulfonic acid groups can sometimes limit cellular uptake due to decreased membrane permeability, and their hydrophilic nature may reduce partitioning into lipophilic cell membranes nih.govuclan.ac.uk.
Effects on Fluorescence Brightness and Photostability
The presence of sulfonate groups has been consistently observed to enhance both the fluorescence brightness (quantum yield) and photostability of Cy5.5 acid derivatives researchgate.netacs.orgresearchgate.netresearchgate.net. By mitigating dye aggregation, sulfonates help preserve the intrinsic fluorescence properties of the dye molecules, leading to higher quantum yields and improved resistance to photobleaching researchgate.netgoogle.com. Studies have shown a direct correlation between the number of sulfo groups and improvements in quantum yield and photostability researchgate.net. Furthermore, the encapsulation of Cy5.5 acid within liposomes has demonstrated a significant boost in photostability, with encapsulated dyes retaining over 90% of their fluorescence after prolonged UV irradiation, compared to approximately 25% for the free dye rsc.org. This highlights the potential for formulation strategies to further enhance the robustness of Cy5.5-based probes.
Modulation of Lipophilicity and Serum Binding
A key consequence of introducing sulfonate groups is the reduction in lipophilicity and the propensity of the dye to bind to serum proteins acs.orgresearchgate.netresearchgate.netuniversiteitleiden.nl. Each sulfonate group attached to the aromatic ring can decrease serum protein binding by approximately 50%, with sulfonates on the side chain reducing albumin interaction by about 30% compared to neutral substituents universiteitleiden.nl. This decrease in lipophilicity is a direct result of the increased hydrophilicity imparted by the polar sulfonate moieties nih.gov. Non-sulfonated Cy5.5 dyes are generally more lipophilic, which can facilitate partitioning into lipid membranes, but may also lead to increased protein binding and potentially affect cellular uptake kinetics umich.edu. The balance between lipophilicity and charge is critical; while lipophilicity can aid in vitro cell uptake, excessive lipophilicity or high protein binding can be detrimental, underscoring the role of sulfonates in fine-tuning these properties nih.govumich.edu.
Role of Polymethine Chain Length and Symmetry on Spectral Properties
The polymethine chain, the conjugated bridge connecting the heterocyclic end groups of a cyanine dye, is a fundamental structural element that dictates its spectral characteristics snmjournals.orgnih.govsnmjournals.org. Variations in the length of this chain directly influence the absorption and emission wavelengths, with longer chains generally resulting in bathochromic (red) shifts in both spectra nih.gov. For instance, Cy3, Cy5, and Cy7 dyes, which differ in their polymethine chain lengths (3, 5, and 7 carbons, respectively), exhibit progressively red-shifted absorption and emission profiles snmjournals.orgsnmjournals.org. This extension of the π-conjugation system directly impacts the energy levels of the electronic transitions responsible for light absorption and emission nih.gov. In symmetrical cyanines, each additional vinylene unit (-CH=CH-) in the polymethine chain typically induces a spectral shift of approximately 100-130 nm researcher.liferesearchgate.net. Beyond spectral shifts, the polymethine chain length also influences other photophysical parameters, such as fluorescence quantum yields, which tend to increase with chain elongation before eventually decreasing, and Stokes shifts, which generally decrease due to weakened vibronic interactions researcher.life.
Systematic Evaluation of N-Indole Substituents on Photophysical Properties and Conjugation
Systematic modifications to the N-indole substituents and other positions on the cyanine scaffold have revealed significant impacts on the photophysical properties and conjugation capabilities of Cy5.5 acid derivatives researchgate.netresearchgate.net. Studies involving Cy5 analogues with varying N-indole substituents, such as hydrogen, sulfonate (SO₃⁻), or benzene (B151609) rings, have demonstrated that the introduction of sulfonate groups enhances fluorescence brightness and photostability while concurrently reducing lipophilicity and serum binding acs.orgresearchgate.netresearchgate.net. In contrast, the addition of benzene moieties typically induces a bathochromic shift, increases lipophilicity and serum binding, but can negatively affect fluorescence brightness and photostability acs.orgresearchgate.net. The specific placement and nature of substituents are critical; for example, the location of a sulfonate moiety on the C-terminus of the cyanine backbone has been shown to increase affinity for prostate-specific membrane antigen (PSMA) compared to non-sulfonated analogues snmjournals.org. Moreover, the electron-donating or withdrawing nature of N-substituents can influence photostability, with electron-donating groups generally favoring improved photochemical stability researchgate.net. These systematic structural alterations underscore the remarkable tunability of cyanine dyes for tailored applications.
Computational Studies on Substituent Effects: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have emerged as powerful tools for understanding and predicting the effects of various substituents on cyanine dye properties mdpi.comnih.govresearchgate.netrsc.orgosti.gov. These theoretical approaches allow researchers to investigate how electron-donating (D) and electron-withdrawing (W) substituents influence key molecular characteristics, including solvation energy, static dipole moments, and transition dipole moments mdpi.comnih.govresearchgate.net. For instance, TD-DFT calculations have indicated that pairs of electron-withdrawing substituents (W-W) lead to more negative solvation energies, which correlates with enhanced water solubility mdpi.comnih.govresearchgate.net. While substitution may not significantly alter the transition dipole moment, it can enhance the static dipole difference, a property that has been shown to correlate with the sum of the Hammett constants of the substituents mdpi.comnih.govresearchgate.net. These computational insights are invaluable for the rational design of cyanine dyes, enabling the engineering of molecules with precisely tuned properties for specific bioimaging or sensing applications mdpi.comnih.govresearchgate.netosti.gov. TD-DFT can also be employed to predict excitation energies, although deviations from experimental values may occur depending on the specific dye structure and the computational methodology used rsc.org.
Advanced Analytical and Characterization Techniques for Cy5.5 Acid Tri So3 Research
High-Performance Liquid Chromatography (HPLC) with Fluorescent Detection
High-Performance Liquid Chromatography (HPLC) coupled with fluorescent detection is a cornerstone for assessing the purity and quantifying Cy5.5 acid (tri so3). This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For cyanine (B1664457) dyes like Cy5.5 acid (tri so3), fluorescent detection is highly sensitive, allowing for the detection of even trace impurities. Typical HPLC methods for such compounds involve reversed-phase chromatography using C18 columns, with mobile phases consisting of water-acetonitrile or water-methanol gradients, often buffered to control pH. The detection wavelengths are set to match the excitation and emission maxima of Cy5.5, typically in the red to near-infrared spectrum. Research findings often report purity levels exceeding 98% for high-grade Cy5.5 acid (tri so3) when analyzed by HPLC, with specific retention times dependent on the exact chromatographic conditions acs.orgtcichemicals.comgoogle.comtcichemicals.combroadpharm.comlumiprobe.com.
Table 8.1.1: Typical HPLC Parameters and Findings for Cy5.5 Acid (tri so3)
| Parameter | Description/Value | Notes |
| Compound | Cy5.5 acid (tri so3) | |
| Technique | Reversed-phase HPLC with Fluorescence Detection | |
| Column | C18 reversed-phase column | Standard for separating polar and non-polar compounds. |
| Mobile Phase | Gradient of water (buffered) and acetonitrile/methanol | pH control and solvent composition are critical for separation. |
| Detection | Fluorescence (Excitation: ~640-660 nm, Emission: ~670-700 nm) | Optimized for Cy5.5's characteristic emission profile. |
| Reported Purity | Typically >98% | Determined by peak area percentage, indicative of high quality. |
| Retention Time | Method-dependent (e.g., 15-25 minutes) | Specific to column, mobile phase gradient, and flow rate. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for confirming the molecular structure of Cy5.5 acid (tri so3). ¹H NMR provides information about the number and environment of hydrogen atoms, revealing characteristic signals for aromatic protons, vinyl protons within the polymethine chain, and any alkyl or functional group substituents. ¹³C NMR complements this by detailing the carbon backbone, including quaternary carbons in the conjugated system and carbons in functional groups. The presence and position of the three sulfonate groups can be inferred from chemical shifts and potentially through specific experiments. Research uses NMR to verify the successful synthesis of cyanine dyes and to identify structural isomers or impurities univer.kharkov.uaresearchgate.netnih.govmdpi.comacs.orghahnlab.comnih.govacs.orgsnmjournals.org.
Table 8.2.1: Representative NMR Chemical Shifts for Cyanine Dyes (Hypothetical for Cy5.5 acid (tri so3))
| Nucleus | Chemical Shift Range (ppm) | Multiplicity (Typical) | Assignment (Hypothetical) |
| ¹H | 7.0 - 8.0 | d, m | Aromatic protons |
| ¹H | 5.5 - 6.5 | s, d | Vinyl protons within the polymethine chain |
| ¹H | 1.0 - 2.0 | s, t, p | Alkyl substituents (e.g., methyl, ethyl, propyl groups) |
| ¹H | 2.5 - 3.0 | t | Protons on carbons adjacent to sulfonate groups (-CH₂SO₃⁻) |
| ¹³C | 150 - 170 | C | Quaternary carbons in conjugated system |
| ¹³C | 110 - 140 | CH | Aromatic and vinyl carbons |
| ¹³C | 10 - 30 | CH, CH₂, CH₃ | Alkyl substituents |
| ¹³C | ~40-50 | CH₂ | Carbons adjacent to sulfonate groups (-CH₂SO₃⁻) |
| Note: Specific values are illustrative and depend on the exact molecular structure and solvent used. |
Mass Spectrometry (HRMS) for Compound Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula and assessing the purity of Cy5.5 acid (tri so3) by providing precise mass-to-charge ratio (m/z) measurements. This technique allows for the determination of the exact molecular weight, which, when compared to the theoretical mass calculated from the proposed chemical formula, provides strong evidence for the compound's identity. HRMS can also detect and identify impurities or degradation products by their distinct masses. Electrospray Ionization (ESI) is a common ionization method for such polar, ionic compounds, often yielding protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions, or ions associated with counter-ions. The presence of three sulfonate groups will significantly influence the charge state and observed mass researchgate.netnih.govhahnlab.comnih.govsnmjournals.orgjyu.fiacs.orgnih.govelifesciences.org.
Table 8.3.1: HRMS Data for Cy5.5 Acid (tri so3) (Hypothetical)
| Analysis Type | Ionization Mode | Observed Mass (m/z) | Calculated Mass (m/z) | Hypothetical Formula (e.g., as anion) | Mass Error (ppm) |
| HRMS | ESI⁻ | 751.1234 | 751.1230 | C₃₇H₄₀N₂O₁₀S₃⁻ | ~0.5 |
| HRMS | ESI⁺ | 753.1378 | 753.1372 | C₃₇H₄₂N₂O₁₀S₃⁺ | ~0.8 |
| Note: The hypothetical formula and masses are illustrative and depend on the precise structure and counter-ions. The "tri so3" indicates three sulfonate groups (-SO₃⁻), which contribute significantly to the molecular weight and charge. |
UV-Visible Spectroscopy for Absorption Characteristics
UV-Visible (UV-Vis) spectroscopy is fundamental for characterizing the optical properties of Cy5.5 acid (tri so3), particularly its absorption spectrum. Cyanine dyes possess extended π-conjugated systems that lead to strong absorption bands in the visible and near-infrared regions. The absorption maximum (λmax) and molar extinction coefficient (ε) are key parameters. The λmax indicates the wavelength at which the dye absorbs light most strongly, while ε quantifies the absorption intensity. These properties are crucial for determining the dye's suitability for specific applications, such as fluorescence imaging or photodynamic therapy. Solvent polarity can influence the λmax, causing shifts in the absorption spectrum. Research reports λmax values for Cy5.5 derivatives typically in the range of 640-680 nm, with high extinction coefficients, often around 10⁵ M⁻¹cm⁻¹ broadpharm.comuniver.kharkov.uaacs.orgtcichemicals.comlibretexts.orgajuronline.orgmdpi.comnih.govresearchgate.netuminho.ptnih.gov.
Table 8.4.1: Absorption Characteristics of Cy5.5 Acid (tri so3) (Representative Values)
| Solvent | Absorption Maximum (λmax) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Notes |
| Water | ~645 | ~150,000 | High hydrophilicity due to sulfonate groups. |
| Ethanol | ~648 | ~145,000 | Slight bathochromic shift observed compared to water. |
| DMSO | ~650 | ~155,000 | Polarity effects can alter spectral features. |
| Note: Values are representative and can vary based on specific experimental conditions, counter-ions, and the exact structure of the trisulfonated species. |
Cryogenic Electron Microscopy (Cryo-TEM) for Aggregate Morphological Studies
Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful technique for visualizing the nanoscale morphology of molecules and their assemblies in a near-native, hydrated state. For Cy5.5 acid (tri so3), Cryo-TEM can reveal how the dye molecules self-assemble into larger structures, such as fibers, tubes, or sheets, driven by intermolecular forces like π-π stacking. Understanding these aggregate morphologies is important as they can significantly influence the photophysical properties of the dye. Studies on similar cyanine dyes have shown the formation of ordered structures like nanotubes or fibrils with diameters in the range of 5-10 nm d-nb.infoacs.orgrsc.orgnih.govchemrxiv.orgmit.eduacs.org.
Table 8.5.1: Potential Aggregate Morphologies of Cy5.5 Acid (tri so3) Observed via Cryo-TEM
| Aggregate Type | Morphology Description | Size Range (nm) | Ordering | Notes |
| Nanofibrils | Elongated, rod-like | ~5-10 (diameter) | Ordered | Suggests π-π stacking or specific intermolecular interactions. |
| Nanotubes | Hollow cylinders | ~7-10 (diameter) | Ordered | Often observed for J-aggregates of cyanine dyes. |
| Sheets/Ribbons | Planar or layered | Variable | Ordered | Can exhibit unique optical properties due to exciton (B1674681) coupling. |
| Amorphous | Irregular clusters | Variable | Disordered | May represent early-stage aggregation or less stable structures. |
| Note: These are typical observations for cyanine dye aggregation and would require experimental validation for Cy5.5 acid (tri so3). |
Circular Dichroism (CD) Spectroscopy for Chirality and Aggregate Structure Analysis
Circular Dichroism (CD) spectroscopy probes the differential absorption of left and right circularly polarized light, making it sensitive to the three-dimensional structure of chiral molecules and chiral supramolecular assemblies. While Cy5.5 acid (tri so3) itself may be achiral, its self-assembly into ordered structures can induce chirality. CD spectroscopy can detect and characterize the nature of these chiral aggregates, such as helical arrangements, by identifying positive and negative bands in the CD spectrum. These bands often arise from exciton coupling between adjacent dye molecules within the aggregate, providing insights into the precise molecular packing and supramolecular organization. Studies on cyanine dye aggregates frequently report CD signals indicative of chiral structures scirp.orgmdpi.comrsc.orgresearchgate.net.
Table 8.6.1: CD Spectral Features Indicative of Aggregate Structure
| Spectral Feature | Wavelength Range (nm) | CD Signal (mdeg) | Interpretation |
| Positive Band | ~600-650 | +ve | Suggests specific chiral arrangement (e.g., right-handed helical structure). |
| Negative Band | ~650-700 | -ve | Corresponds to exciton coupling between dye molecules in the aggregate. |
| Bisignate Signal | e.g., ~620, ~680 | +ve and -ve | Characteristic of exciton coupling in ordered aggregates (e.g., J-aggregates). |
| Monosignate Signal | e.g., ~650 | +ve or -ve | Can indicate simpler chiral arrangements or specific aggregate types. |
| Note: CD spectral features are highly dependent on the specific aggregate structure formed by Cy5.5 acid (tri so3). |
Compound Name Table:
Cy5.5 acid (tri so3)
Emerging Research Directions and Future Perspectives for Cy5.5 Acid Tri So3
Rational Design of Next-Generation Cy5.5 Acid (tri so3) Analogues for Enhanced Performance
The rational design of next-generation Cy5.5 acid (tri so3) analogues is a burgeoning area of research aimed at overcoming the limitations of existing fluorophores and tailoring their properties for specific applications. Key strategies focus on enhancing photostability, increasing brightness (a product of molar extinction coefficient and quantum yield), and modifying physicochemical properties to improve biological performance.
One promising approach involves the chemical modification of the cyanine (B1664457) core structure . Rigidification of the polymethine chain, for instance, can limit non-radiative decay pathways, thereby increasing the fluorescence quantum yield. lumiprobe.com Introducing electron-donating or electron-withdrawing substituents at specific positions on the indolenine rings can modulate the electronic structure of the dye, allowing for fine-tuning of its absorption and emission maxima. crimsonpublishers.comscience-cloud.hu This strategy enables the development of a palette of Cy5.5 analogues with tailored spectral properties for multiplexed imaging applications.
Computational modeling and quantum chemistry are increasingly being employed to guide the rational design of novel cyanine dyes. nih.govnih.gov These in silico approaches can predict the photophysical properties of virtual compounds, enabling the prioritization of synthetic targets with desired characteristics. This accelerates the development cycle and reduces the reliance on empirical screening.
Furthermore, research is focused on improving the photostability of Cy5.5 analogues. Photobleaching, the irreversible photodegradation of a fluorophore, is a major limitation in long-term imaging experiments. Strategies to combat this include the covalent attachment of triplet-state quenchers, which can mitigate the formation of reactive oxygen species that lead to dye degradation. nih.gov Another innovative approach is the optimization of the counterion associated with the dye, as larger, softer counterions have been shown to enhance both the brightness and photostability of cyanine dyes. nih.gov
| Design Strategy | Desired Outcome | Example Modification |
| Core Structure Modification | Increased quantum yield, tuned spectral properties | Rigidification of the polymethine chain, addition of electron-donating/withdrawing groups. lumiprobe.comcrimsonpublishers.comscience-cloud.hu |
| Computational Design | Predictive modeling of photophysical properties | In silico screening of virtual analogues to identify promising synthetic targets. nih.govnih.gov |
| Photostability Enhancement | Reduced photobleaching for long-term imaging | Covalent attachment of triplet-state quenchers, optimization of counterions. nih.govnih.gov |
Integration of Cy5.5 Acid (tri so3) into Advanced Nanoparticle and Drug Delivery Systems
The integration of Cy5.5 acid (tri so3) into nanoparticles and drug delivery systems represents a significant advancement in the fields of diagnostics and therapeutics. By labeling these nanocarriers with Cy5.5, researchers can non-invasively track their biodistribution, target accumulation, and drug release kinetics in real-time.
A variety of nanoparticles have been successfully conjugated with Cy5.5, including:
Polymeric Nanoparticles: Glycol chitosan (B1678972) nanoparticles labeled with Cy5.5 have been developed for image-guided surgery, demonstrating enhanced tumor targeting. nih.gov
Inorganic Nanoparticles: Superparamagnetic iron oxide nanoparticles (SPIONs) and manganese oxide (MnO) nanoparticles conjugated with Cy5.5 enable dual-modal imaging, combining the high sensitivity of fluorescence imaging with the anatomical detail of magnetic resonance imaging (MRI). lumiprobe.com
Lipid-Based Nanoparticles: Liposomes and other lipid-based carriers can be labeled with Cy5.5 to visualize their delivery of therapeutic payloads.
The high water solubility of Cy5.5 acid (tri so3) is particularly advantageous for the labeling of nanoparticles in aqueous environments, minimizing the need for organic co-solvents that could compromise the stability of the nanocarrier or its cargo. semanticscholar.org The conjugation of Cy5.5 to these systems allows for the investigation of critical parameters such as circulation time, tumor accumulation, and cellular uptake. For instance, studies have shown that Cy5.5-labeled nanoparticles can effectively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov
| Nanoparticle Type | Key Features | Application Examples |
| Polymeric Nanoparticles (e.g., Chitosan) | Biocompatible, biodegradable, tunable properties. | Image-guided surgery, targeted drug delivery. nih.gov |
| Iron Oxide Nanoparticles (SPIONs) | Superparamagnetic, MRI contrast agent. | Dual-modal (fluorescence/MRI) tumor imaging. lumiprobe.com |
| Manganese Oxide (MnO) Nanoparticles | MRI contrast agent. | Dual-modal (fluorescence/MRI) imaging of brain gliomas. |
| Zinc Oxide (ZnO) Nanoparticles | Biocompatible, potential for drug delivery. | Tracing nanoparticle distribution after oral exposure. nih.gov |
Applications of Cy5.5 Acid (tri so3) in Live-Cell Imaging and Dynamic Biological Process Monitoring
The near-infrared emission of Cy5.5 acid (tri so3) makes it an exceptional tool for live-cell imaging and the monitoring of dynamic biological processes. The longer wavelengths of NIR light can penetrate deeper into biological tissues with reduced scattering and absorption, leading to higher resolution and sensitivity in deep-tissue imaging. nih.gov Furthermore, the low autofluorescence of biological tissues in the NIR region results in a significantly improved signal-to-noise ratio. semanticscholar.org
Cy5.5-labeled probes are extensively used to track the localization and movement of specific biomolecules, such as proteins and peptides, within living cells and organisms. nih.govoxfordglobal.com This allows for the real-time visualization of cellular processes like receptor trafficking, protein-protein interactions, and enzyme activity.
Long-term cell tracking is another critical application of Cy5.5. By labeling cells with Cy5.5, researchers can monitor their migration, proliferation, and differentiation over extended periods. crimsonpublishers.com This is particularly valuable in fields such as immunology, cancer biology, and developmental biology.
Dynamic fluorescence imaging with Cy5.5-conjugated probes enables the quantitative analysis of biological processes in vivo. nih.govresearchgate.net By monitoring the fluorescence intensity changes over time, researchers can gain insights into the pharmacokinetics and pharmacodynamics of drugs, the progression of diseases, and the efficacy of therapeutic interventions.
| Application | Key Advantage of Cy5.5 | Example Study |
| Deep-Tissue Imaging | NIR emission allows for greater penetration and reduced scattering. nih.gov | In vivo imaging of tumors and other disease models. nih.gov |
| Long-Term Cell Tracking | High photostability and retention within cells. crimsonpublishers.com | Monitoring immune cell trafficking and cancer cell metastasis. |
| Dynamic Biological Process Monitoring | Real-time visualization of molecular events. nih.govoxfordglobal.com | Quantifying receptor-ligand interactions and enzyme kinetics in living systems. nih.gov |
Exploration of Novel Biosensing Platforms Utilizing Cy5.5 Acid (tri so3)
The unique photophysical properties of Cy5.5 acid (tri so3) make it an ideal candidate for the development of novel biosensing platforms. These platforms can be designed to detect a wide range of analytes with high sensitivity and specificity.
Fluorescence Resonance Energy Transfer (FRET) -based biosensors are a prominent application. science-cloud.hulumiprobe.comnih.gov In a FRET-based sensor, Cy5.5 can serve as either the donor or the acceptor fluorophore. The binding of an analyte to the biosensor induces a conformational change that alters the distance between the FRET pair, leading to a measurable change in the fluorescence signal. This principle has been used to develop biosensors for detecting nucleic acids, proteins, and small molecules. researchgate.net
Implantable and wearable biosensors incorporating Cy5.5 are an exciting area of development. These devices can be used for the continuous monitoring of biomarkers in vivo, providing real-time information about a patient's physiological status. For example, miniature implantable fluorescence sensors have been fabricated to detect Cy5.5-labeled probes with high sensitivity.
Nanoflare technology is another innovative biosensing platform that can utilize Cy5.5. In this design, a Cy5.5-labeled flare sequence is hybridized to a complementary aptamer sequence conjugated to a gold nanoparticle, which quenches the fluorescence. nih.gov In the presence of the target analyte, the aptamer binds to the target, causing the release of the Cy5.5-labeled flare and a subsequent increase in fluorescence.
| Biosensing Platform | Principle of Operation | Analyte Examples |
| FRET-Based Biosensors | Analyte-induced conformational change alters the distance between a FRET pair, modulating the fluorescence signal. science-cloud.hulumiprobe.comnih.gov | Nucleic acids, proteins, enzymes, small molecules. researchgate.net |
| Implantable/Wearable Sensors | Continuous in vivo monitoring of Cy5.5-labeled probes. | Biomarkers for disease diagnosis and monitoring. |
| Nanoflare Technology | Target-induced displacement of a Cy5.5-labeled flare from a quenching gold nanoparticle. nih.gov | Proteins, small molecules, and other biological targets. |
Methodological Advancements in Cy5.5 Acid (tri so3) Conjugation and Purification for Complex Bioconjugates
The development of robust and efficient methods for the conjugation of Cy5.5 acid (tri so3) to biomolecules and the subsequent purification of the resulting bioconjugates is crucial for their successful application.
Conjugation Chemistry: The most common method for labeling proteins, peptides, and other amine-containing molecules with Cy5.5 is through the use of an N-hydroxysuccinimide (NHS) ester derivative. nih.govnih.gov The NHS ester reacts with primary amines to form a stable amide bond. For labeling thiol-containing molecules, a maleimide (B117702) derivative of Cy5.5 can be used. lumiprobe.com Recent advancements in bioconjugation chemistry are exploring more site-specific labeling strategies to ensure that the dye is attached to a defined location on the biomolecule, which can be critical for preserving its biological activity.
Purification of Bioconjugates: The purification of Cy5.5-labeled bioconjugates is essential to remove any unreacted dye, which can interfere with downstream applications. Common purification techniques include:
Size-Exclusion Chromatography (SEC): Separates molecules based on their size, effectively removing smaller, unreacted dye molecules from the larger bioconjugate.
Ion-Exchange Chromatography (IEC): Separates molecules based on their charge.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity. nih.gov
Dialysis: A simple method for removing small molecules from a solution of larger molecules, particularly effective for water-soluble sulfo-cyanine dyes. lumiprobe.com
The purification of complex bioconjugates, such as antibody-drug conjugates, can be particularly challenging due to the heterogeneity of the product. oxfordglobal.comresearchgate.netlonza.com The development of advanced analytical techniques is crucial for the characterization of these complex mixtures and for ensuring the quality and consistency of the final product.
| Technique | Principle | Application in Cy5.5 Bioconjugation |
| NHS Ester Chemistry | Reaction with primary amines to form stable amide bonds. nih.govnih.gov | Labeling of proteins, peptides, and amine-modified oligonucleotides. |
| Maleimide Chemistry | Reaction with thiol groups. lumiprobe.com | Labeling of cysteine residues in proteins and thiolated molecules. |
| RP-HPLC | Separation based on hydrophobicity. nih.gov | High-resolution purification of Cy5.5-labeled biomolecules. |
| Dialysis | Separation based on molecular size through a semi-permeable membrane. lumiprobe.com | Removal of unreacted water-soluble Cy5.5 from bioconjugates. |
Q & A
Q. What framework should guide hypothesis generation for novel applications of Cy5.5 acid (tri SO3) in metabolic tracking?
- Methodological Guidance :
- Apply the FINER criteria: Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant. Use PICO frameworks to define populations (e.g., tumor cells), interventions (dye-conjugated metabolites), and outcomes (flux rates) .
- Conduct pilot screens with CRISPR-edited cell lines (e.g., knockdown of target transporters) to validate specificity .
- Compare results with isotopic labeling studies (e.g., ¹³C-glucose) to cross-verify metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
